Cas no 2138253-85-5 (1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one)

1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one is a fluorinated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a dihydrobenzofuran core with a butanone side chain, offering versatility in synthetic modifications. The fluorine substitution at the 5-position enhances its electronic properties, potentially improving binding affinity in bioactive compounds. This compound may serve as a key intermediate in the development of novel therapeutic agents or crop protection chemicals due to its balanced lipophilicity and steric profile. Its well-defined molecular framework allows for precise structural optimization in drug discovery programs. The compound's stability under standard laboratory conditions facilitates handling and further derivatization.
1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one structure
2138253-85-5 structure
Product Name:1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
CAS No:2138253-85-5
MF:C12H13FO2
MW:208.228827238083
CID:6419578
PubChem ID:165451460
Update Time:2025-08-04

1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
    • EN300-744958
    • 2138253-85-5
    • 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one
    • Inchi: 1S/C12H13FO2/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-6,12H,2-3,7H2,1H3
    • InChI Key: KCTKJCGRLSHAOA-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)CC(C(CCC)=O)O2

Computed Properties

  • Exact Mass: 208.08995782g/mol
  • Monoisotopic Mass: 208.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.3Ų

1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one Pricemore >>

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1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one Related Literature

Additional information on 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one

Comprehensive Guide to 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one (CAS No. 2138253-85-5): Properties, Applications, and Market Insights

1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one (CAS No. 2138253-85-5) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzofuran derivative features a unique molecular structure combining a fluorinated aromatic ring with a butanone moiety, making it valuable for various synthetic applications. Researchers are particularly interested in its potential as a building block for drug discovery, given the growing demand for fluorinated compounds in medicinal chemistry.

The compound's molecular formula is C12H13FO2, with a molecular weight of 208.23 g/mol. Its structural features include a dihydrobenzofuran core substituted with a fluorine atom at the 5-position and a butan-1-one group at the 2-position. This arrangement contributes to its enhanced stability and improved bioavailability compared to non-fluorinated analogs, which explains its popularity in pharmaceutical research. The presence of fluorine often modifies the compound's electronic properties, potentially leading to better binding affinity with biological targets.

In recent years, 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one has emerged as a key intermediate in the synthesis of various central nervous system (CNS) active compounds. The pharmaceutical industry has shown particular interest in this molecule due to the rising demand for novel neurological therapeutics and psychoactive drugs. Its structural similarity to known bioactive molecules makes it a promising candidate for developing treatments for conditions like depression, anxiety, and neurodegenerative disorders.

The compound's applications extend beyond pharmaceuticals. Material scientists have explored its use in developing advanced organic electronic materials. The fluorinated benzofuran structure contributes to interesting electronic properties that could be valuable in creating organic semiconductors or light-emitting materials. This dual applicability in both life sciences and materials science makes 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one a versatile chemical entity with broad research potential.

From a synthetic chemistry perspective, 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one offers several advantages. The fluorine atom enhances the compound's metabolic stability, while the dihydrobenzofuran scaffold provides a rigid framework that can improve target selectivity in drug design. These characteristics align with current trends in medicinal chemistry that emphasize structure-activity relationship optimization and metabolic stability enhancement.

The global market for fluorinated pharmaceutical intermediates like 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one has been growing steadily, driven by increasing R&D investments in drug discovery. Pharmaceutical companies are actively seeking novel fluorine-containing building blocks to expand their compound libraries, creating significant demand for specialized chemicals like this one. Market analysts predict continued growth in this sector, particularly for compounds that offer both structural novelty and proven utility in medicinal chemistry.

Quality control and characterization of 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and verify structural integrity. These rigorous quality standards are essential for researchers who require high-purity compounds for their investigations.

Environmental and safety considerations for 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses should be used when handling this compound. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal guidelines.

The future research directions for 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one appear promising. Current investigations focus on its potential as a precursor for PET imaging agents, given the presence of fluorine-19 (which could potentially be replaced with fluorine-18 for radiopharmaceutical applications). Additionally, its use in developing selective enzyme inhibitors and receptor modulators continues to be an active area of exploration in academic and industrial laboratories worldwide.

For researchers interested in obtaining 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one, several specialty chemical suppliers offer this compound in various quantities. The availability of custom synthesis services has also increased, allowing for tailored modifications of the core structure to meet specific research needs. When sourcing this material, it's important to verify the supplier's quality certifications and analytical data to ensure research reproducibility.

In conclusion, 1-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one (CAS No. 2138253-85-5) represents an important fluorinated building block with diverse applications in pharmaceutical research and materials science. Its unique structural features and growing commercial availability make it a valuable tool for scientists working at the intersection of medicinal chemistry and materials development. As research into fluorinated compounds continues to expand, this molecule is likely to play an increasingly significant role in various scientific advancements.

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